molecular formula C17H23FN2O2 B5769683 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B5769683
M. Wt: 306.37 g/mol
InChI Key: GAXPNBPHCVHFIT-UHFFFAOYSA-N
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Description

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 2,2-dimethylpropanoyl group and a 2-fluorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,2-Dimethylpropanoyl Group: This step involves the acylation of the piperidine ring using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2-Fluorophenyl Group: The final step involves the coupling of the 2-fluorophenyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using 2-fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-dimethylpropanoyl)-N-phenylpiperidine-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2,2-dimethylpropanoyl)-N-(2-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of fluorine, which can influence its chemical properties.

Uniqueness

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXPNBPHCVHFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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